4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine belongs to a class of heterocyclic compounds characterized by a fused imidazo[4,5-c]pyridine ring system. These compounds have gained significant interest in medicinal chemistry due to their potential as antagonists of the P2X7 receptor [, , ]. The P2X7 receptor, a member of the P2X receptor family, plays a role in various physiological and pathological processes, including inflammation and neurotransmission.
Synthesis Analysis
One study describes a novel single-pot dipolar cycloaddition reaction followed by Cope elimination to synthesize chiral 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists []. This method allows for the introduction of a challenging chiral center, potentially leading to compounds with improved pharmacological properties.
Mechanism of Action
The primary mechanism of action for compounds in this class is antagonism of the P2X7 receptor [, , ]. By binding to the receptor, they block the binding of its natural ligand, adenosine triphosphate (ATP), and prevent downstream signaling events. This inhibition of P2X7 receptor activity is believed to be responsible for the therapeutic effects observed in preclinical models.
Physical and Chemical Properties Analysis
One study highlights the importance of achieving a balance between potency and favorable physicochemical properties, specifically mentioning the need to address solubility issues to improve the drug-likeness of these P2X7 antagonists [].
Applications
Inflammatory Diseases: P2X7 receptor antagonists have demonstrated potential in preclinical models of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease [].
Mood Disorders: Research suggests a potential role for P2X7 receptor antagonists in treating mood disorders like depression and anxiety [].
Compound Description: JNJ 54166060 is a potent P2X7 antagonist with an ED50 of 2.3 mg/kg in rats. It demonstrates high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD. Notably, JNJ 54166060 exhibits regioselective inhibition of midazolam CYP3A metabolism. []
Relevance: This compound shares the core imidazo[4,5-c]pyridine structure with 4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. The key structural difference lies in the presence of a (2-chloro-3-(trifluoromethyl)phenyl)methanone substituent at the 5th position and a (5-fluoropyridin-2-yl) substituent at the 1st position of the imidazo[4,5-c]pyridine ring in JNJ 54166060. Both compounds belong to a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists. []
Compound Description: Compound 29 is a potent P2X7 antagonist, demonstrating robust P2X7 receptor occupancy at low doses in rats with an ED50 of 0.06 mg/kg. []
Relevance: While structurally similar to 4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, Compound 29 incorporates a [, , ]triazolo ring fused with the pyridine moiety. This compound highlights the exploration of related heterocyclic frameworks in the development of P2X7 antagonists. Both compounds belong to a series of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists. []
Compound Description: Compound 35 is a potent P2X7 antagonist exhibiting robust P2X7 receptor occupancy at low doses in rats with an ED50 of 0.07 mg/kg. It displays notable solubility compared to Compound 29 and shows good tolerability in preclinical species, leading to its selection as a clinical candidate for phase I trials. []
Relevance: Similar to Compound 29, Compound 35 also contains a [, , ]triazolo ring fused with the pyridine moiety. The presence of a (3-fluoro-2-(trifluoromethyl)pyridin-4-yl)methanone substituent at the 5th position and a (5-fluoropyrimidin-2-yl) substituent at the 1st position in Compound 35 differentiates it from 4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. Both compounds belong to a series of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.